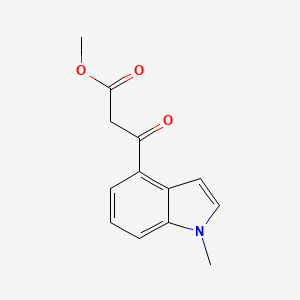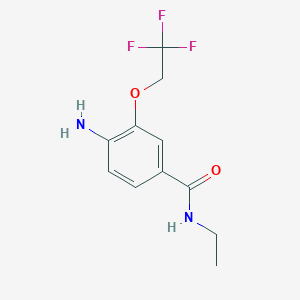
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate is a fluorinated alcohol compound with the molecular formula C4H4F6O. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate typically involves the fluorination of butanol derivatives. One common method is the reaction of 1-butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must be carefully controlled to ensure the safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields less fluorinated alcohols or hydrocarbons.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The fluorine atoms can form strong hydrogen bonds and interact with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,4,4,4-Hexafluoro-1-butanol: A closely related compound with similar fluorination but different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated alcohol with an additional fluorine atom.
Methyl 2,2,3,4,4,4-hexafluorobutyrate: A methyl ester derivative with similar fluorination.
Uniqueness
1-Butanol, 2,2,3,4,4,4-hexafluoro-, formate is unique due to its specific arrangement of fluorine atoms and the formate functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
| 104725-00-0 | |
Fórmula molecular |
C5H6F6O3 |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
formic acid;2,2,3,4,4,4-hexafluorobutan-1-ol |
InChI |
InChI=1S/C4H4F6O.CH2O2/c5-2(4(8,9)10)3(6,7)1-11;2-1-3/h2,11H,1H2;1H,(H,2,3) |
Clave InChI |
YCECINMGWAJGNI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)

